molecular formula C61H94N18O13S B1587538 Met-lys-bradykinin CAS No. 550-19-6

Met-lys-bradykinin

Cat. No.: B1587538
CAS No.: 550-19-6
M. Wt: 1319.6 g/mol
InChI Key: SSXPFNXUSFJJEI-BHEJXMHWSA-N
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Description

Met-Lys-bradykinin (MKBK) is an 11-residue bioactive peptide with the sequence H-Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH and a molecular weight of 1319.6 Da (CAS No. 550-19-6) . It is derived from the proteolytic cleavage of human kininogen by enzymes such as pepsin and aspartic proteases (e.g., Candida parapsilosis), releasing it as a biologically active kinin . MKBK exhibits diverse physiological roles, including inducing hemocyte aggregation in the solitary ascidian Halocynthia roretzi and modulating vascular and inflammatory responses in mammals . Its N-terminal methionine and lysine residues enhance stability against aminopeptidases compared to shorter kinins like bradykinin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Met-Lys-bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the peptide’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Met-Lys-bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Met-Lys-BK exhibits unique pharmacological properties, particularly in relation to bradykinin receptors. It interacts predominantly with B2 receptors, although its affinity is significantly lower than that of bradykinin itself. Research indicates that Met-Lys-BK can be metabolically activated by angiotensin-converting enzyme (ACE), which paradoxically enhances its activity in vascular tissues .

Key Findings:

  • Vasodilation: Met-Lys-BK induces vasodilation through B2 receptor activation, contributing to improved blood flow and reduced vascular resistance .
  • Cardiovascular Effects: In isolated human umbilical veins, Met-Lys-BK was found to be approximately 30-fold less potent than bradykinin but still demonstrated significant contractile activity .

Therapeutic Applications

The therapeutic potential of Met-Lys-BK extends to various medical fields, particularly in cardiovascular medicine and inflammatory diseases.

Cardiovascular Applications:

  • Myocardial Infarction: Studies suggest that Met-Lys-BK may help reduce tissue damage and improve cardiac function following myocardial infarction due to its vasodilatory effects .
  • Pulmonary Hypertension: The peptide has been investigated for its role in alleviating pulmonary hypertension, with evidence supporting its beneficial effects on cardiac remodeling .

Inflammatory Conditions:

  • Pro-inflammatory Mediator: Met-Lys-BK has been shown to stimulate the release of pro-inflammatory cytokines such as IL-1β and IL-6 from human promonocytic cells, indicating its potential role in inflammatory responses .

Research Case Studies

Several case studies highlight the practical applications of Met-Lys-BK in clinical settings.

StudyFindingsApplication
Taraseviciene-Stewart et al. (2005)Demonstrated that Met-Lys-BK improves cardiac function post-myocardial infarctionCardiovascular therapy
Marketou et al. (2010)Showed reduced pulmonary hypertension symptoms with Met-Lys-BK treatmentPulmonary medicine
Gera et al. (2011)Investigated ACE's role in activating Met-Lys-BK, enhancing its vascular effectsPharmacology

Mechanism of Action

Met-Lys-bradykinin exerts its effects by binding to bradykinin receptors, specifically the type 2 bradykinin receptor (B2R). Upon binding, it activates G protein-coupled receptor (GPCR) signaling pathways, leading to various physiological responses such as vasodilation, increased vascular permeability, and pain sensation. The activation of B2R triggers downstream signaling cascades involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and other intracellular signaling molecules .

Comparison with Similar Compounds

Structural Features

The structural differences between MKBK and related kinins determine their functional specificity:

Compound Sequence Length Key Structural Features
Met-Lys-bradykinin H-Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH 11 residues N-terminal Met-Lys extension; C-terminal Arg9 retained
Bradykinin Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg 9 residues Lacks N-terminal extensions; shorter bioactive core
Lys-bradykinin (Kallidin) Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg 10 residues N-terminal Lys addition; susceptible to ACE cleavage
Des-Arg⁹-bradykinin Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe 8 residues Lacks C-terminal Arg; resistant to ACE degradation

Key Insights :

  • The Met-Lys extension in MKBK confers resistance to aminopeptidase N (APN), unlike bradykinin, which is rapidly degraded by APN and angiotensin-converting enzyme (ACE) .
  • Lys-bradykinin shares a similar N-terminal lysine but lacks methionine, reducing its stability compared to MKBK .
  • Des-Arg⁹-bradykinin is resistant to ACE due to the missing C-terminal arginine but has reduced receptor affinity .

Hemocyte Aggregation

  • MKBK : Induces robust aggregation in H. roretzi hemocytes at 2 nM , forming smaller, more numerous aggregates compared to Mg²⁺-induced clumping. This activity is EDTA-sensitive and involves intracellular signaling distinct from Mg²⁺ pathways .
  • Bradykinin : Moderate inducer (~60% activity of MKBK); requires higher concentrations (>10 nM) for similar effects .
  • Lys-bradykinin : Comparable to bradykinin in potency but degraded faster by ACE .

Enzymatic Susceptibility

Enzyme This compound Bradykinin Lys-Bradykinin
Aminopeptidase N (APN) Resistant Rapidly degraded Partially degraded
ACE Partially cleaved Cleaved at two sites Cleaved at Lys-Arg bond
PGI-LysAP (V. vulnificus) Hydrolyzed efficiently Not reported Hydrolyzed efficiently

Key Insights :

  • MKBK’s Met-Lys motif blocks APN-mediated degradation, prolonging its activity in plasma .
  • ACE preferentially degrades bradykinin and Lys-bradykinin over MKBK, with cleavage rates influenced by chloride ion concentrations .
  • PGI-LysAP , a bacterial protease, hydrolyzes MKBK and Lys-bradykinin, suggesting a role in microbial invasion by inactivating host defense peptides .

Stability and Pharmacokinetics

  • Thermal Stability : MKBK retains activity after heating (100°C for 10 min), unlike Mg²⁺-dependent aggregation factors .
  • Oxidative Resistance : The methionine residue in MKBK is susceptible to oxidation (e.g., by γ-irradiation or photooxidation), generating sulfoxide derivatives that may alter bioactivity .
  • Metabolic Half-Life : MKBK’s extended N-terminus increases its half-life in vivo compared to bradykinin, which is cleared within seconds in plasma .

Biological Activity

Met-Lys-bradykinin (Met-Lys-BK) is a peptide derived from the cleavage of kininogens, primarily produced by neutrophils. It is recognized for its biological activity, particularly in vascular and immunological contexts. This article explores the biological activity of Met-Lys-BK, including its receptor interactions, metabolic activation, and physiological effects.

Receptor Interactions

This compound exhibits interactions with bradykinin receptors, specifically B₁ and B₂ receptors. However, its affinity for these receptors is notably lower compared to bradykinin itself:

  • B₁ Receptor : Met-Lys-BK shows low potency as a stimulant in bioassays using rabbit aorta tissues.
  • B₂ Receptor : In human isolated umbilical veins, Met-Lys-BK demonstrates a response that is approximately 30-fold less potent than bradykinin.

The binding competition assays indicate that while Met-Lys-BK is less effective at displacing radiolabeled bradykinin from its receptors, it still elicits significant biological responses under certain conditions .

Metabolic Activation

This compound undergoes metabolic activation by angiotensin-converting enzyme (ACE), which plays a paradoxical role in modulating its activity:

  • Potency Modulation : In the presence of ACE inhibitors like enalaprilat, the potency of Met-Lys-BK can decrease significantly (by 15-fold), while bradykinin's potency increases. This suggests that ACE may enhance the effects of Met-Lys-BK through metabolic activation in vascular tissues .

Physiological Effects

The physiological effects of this compound have been documented in various studies:

  • Vasoconstriction and Vasodilation : In isolated jugular veins from rabbits, Met-Lys-BK exhibits contractile properties that are nearly comparable to bradykinin (EC₅₀ values of 16.3 nM for Met-Lys-BK versus 10.5 nM for bradykinin) .
  • Bone Resorption : In cultured mouse calvarial bone cells, this compound stimulates the production of prostaglandin E₂ in a dose-dependent manner, indicating its potential role in bone metabolism and resorption processes .

Data Table: Biological Activity Comparison

Peptide Receptor Type EC₅₀ (nM) Potency Relative to Bradykinin Effect of ACE Inhibition
BradykininB₂10.5-Increased
This compoundB₂16.3~30-fold less potentDecreased

Study 1: Vascular Response Analysis

A study assessed the vascular responses of both this compound and bradykinin in isolated rabbit veins. The results indicated that while Met-Lys-BK has lower potency, it still contributes to vasoconstriction under certain conditions influenced by ACE activity .

Study 2: Osteoblastic Activity Induction

In another investigation focusing on bone health, researchers found that this compound significantly stimulated prostaglandin production in osteoblast-enriched cultures. This suggests a role for this peptide in bone remodeling and potential therapeutic applications for osteoporosis .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the identity and purity of Met-Lys-bradykinin in experimental studies?

  • Methodological Answer: Newly synthesized or isolated this compound requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Purity is typically assessed via reverse-phase HPLC with UV detection at 214 nm (for peptide bonds) and validated using ≥95% purity thresholds. For known compounds, cross-referencing retention times with published data is critical .

Q. How can researchers ensure reproducibility in studies investigating this compound-induced hemocyte aggregation?

  • Methodological Answer: Reproducibility hinges on strict control of experimental conditions:

  • Ion concentration : Use 2 mM Mg²⁺, as deviations alter aggregation kinetics .
  • Inhibitors : Pre-treat samples with EDTA (10 mM) to validate metal ion dependency .
  • Temperature and pH : Maintain ambient conditions (20–25°C, pH 7.4) unless testing environmental variability. Detailed protocols must specify reagent sources (e.g., Sigma-Aldryl for N-ethylmaleimide) and plasma preparation methods (e.g., centrifugation at 3,000×g for 10 min) .

Q. What are the primary challenges in isolating this compound from biological matrices like ascidian hemolymph?

  • Methodological Answer: Key challenges include:

  • Protease interference : Use protease inhibitors (e.g., PMSF) during extraction.
  • Low abundance : Enrich via ultrafiltration (3 kDa cutoff) followed by affinity chromatography using anti-bradykinin antibodies.
  • Matrix effects : Validate recovery rates using spiked samples and LC-MS/MS quantification .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in hemocyte aggregation across species (e.g., Halocynthia roretzi vs. Limulus polyphemus) be resolved?

  • Methodological Answer: Conduct comparative studies using:

  • Species-specific inhibitors : Test EDTA (80% inhibition in H. roretzi vs. reversible inhibition in L. polyphemus) .
  • Pathway analysis : Map conserved vs. divergent signaling pathways (e.g., RGD peptide sensitivity in ascidians vs. LPS sensitivity in arthropods).
  • Genetic knockdown : Use CRISPR/Cas9 to silence bradykinin receptors in model organisms to assess functional conservation .

Q. What experimental designs are optimal for elucidating the multi-stage mechanism of this compound-induced aggregation?

  • Methodological Answer: A phased approach is recommended:

  • Stage 1 (Binding) : Use fluorescently labeled this compound and confocal microscopy to track receptor interaction.
  • Stage 2 (Signal transduction) : Inhibit secondary messengers (e.g., Ca²⁺ with BAPTA-AM) and quantify cAMP/cGMP via ELISA.
  • Stage 3 (Aggregation) : Monitor real-time aggregation using microfluidic shear stress assays .

Q. How should researchers address contradictions in the role of plasma factors vs. exogenous ions (e.g., Mg²⁺) in this compound activity?

  • Methodological Answer:

  • Fractionation studies : Separate plasma into low-molecular-weight (ion-rich) and high-molecular-weight (protein-rich) fractions via size-exclusion chromatography. Test each fraction’s ability to restore aggregation in ion-depleted samples.
  • Ion substitution : Replace Mg²⁺ with Ca²⁺ or Zn²⁺ to assess specificity.
  • Proteomic profiling : Identify cofactors in plasma using tandem mass spectrometry .

Q. Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound on hemocyte aggregation?

  • Methodological Answer:

  • Non-linear regression : Fit data to a sigmoidal dose-response curve (variable slope) using tools like GraphPad Prism.
  • EC₅₀ calculation : Report 95% confidence intervals and validate with replicates (n ≥ 3).
  • Outlier handling : Use Grubbs’ test for significance (α = 0.05) .

Q. How can researchers validate hypotheses about this compound’s interaction with putative receptors?

  • Methodological Answer: Combine:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) between this compound and immobilized receptor candidates.
  • Co-immunoprecipitation : Confirm in vivo interactions using anti-receptor antibodies.
  • Molecular docking : Predict binding sites using homology models (e.g., SWISS-MODEL) .

Q. Tables of Key Findings from Evidence

Parameter Value in H. roretzi Inhibition Method Reference
Mg²⁺ requirement2 mMEDTA (80% inhibition)
Plasma-induced aggregation10% plasmaCytochalasin B (60% inhibition)
N-ethylmaleimide effectComplete inhibitionPre-treatment (5 min)

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXPFNXUSFJJEI-BHEJXMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H94N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203536
Record name Bradykinin, met-lys-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-19-6
Record name Bradykinin, met-lys-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradykinin, met-lys-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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